Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2
Description
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The peptide is systematically named L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-glycyl-L-tryptophyl-L-leucyl-L-prolyl-glycinamide under IUPAC guidelines. Its molecular formula is C₆₀H₇₃N₁₅O₁₃ , with a molecular weight of 1,212.3 g/mol . The N-terminal pyroglutamate (Pyr) and C-terminal glycinamide are critical for receptor binding and metabolic stability.
Table 1: Molecular Properties of Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH₂
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆₀H₇₃N₁₅O₁₃ | |
| Molecular Weight | 1,212.3 g/mol | |
| CAS Registry Number | 86073-88-3 | |
| Post-Translational Mods | Pyroglutamate, C-terminal amide |
Primary Sequence Analysis and Post-Translational Modifications
The primary sequence Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH₂ contains two tryptophan residues (positions 3 and 7), which contribute to hydrophobic interactions with the GnRH receptor. Key modifications include:
- N-terminal pyroglutamation : Enhances resistance to aminopeptidase degradation.
- C-terminal amidation : Stabilizes the peptide against carboxypeptidase activity.
Comparative studies show that substitution of Gly⁶ with D-amino acids (e.g., D-Trp⁶ in triptorelin) increases receptor affinity in mammalian systems.
Three-Dimensional Conformational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR studies in aqueous solution reveal a β-sheet conformation stabilized by hydrogen bonds between Ser⁴ and Tyr⁵, as well as Trp³ and Trp⁷. The pyroglutamate ring adopts a rigid C₅-carboxylate conformation, limiting N-terminal flexibility.
Molecular Dynamics Simulations of Peptide Folding
MD simulations over 1.0 μs demonstrate that the peptide folds into a U-shaped structure in lipid bilayers, with the N- and C-termini converging near the receptor-binding interface. The Leu⁸-Pro⁹ motif induces a kink that facilitates insertion into hydrophobic membrane regions.
Table 2: Key Conformational Features from MD Simulations
| Feature | Description | Source |
|---|---|---|
| U-shaped fold | N- and C-termini proximity (≤5 Å) | |
| Leu⁸-Pro⁹ kink | Dihedral angle: -60° (φ), -45° (ψ) | |
| Membrane insertion | Partition coefficient (logP): 3.2 ± 0.4 |
Computational Modeling of Receptor Interaction Sites
Docking studies with the GnRH receptor (GnRH-R) highlight three critical interactions:
- Pyr¹-His² with Glu³⁰¹ and Asp³⁰⁸ in transmembrane helix 3 (TM3).
- Trp³ with Phe²⁷² and Leu³⁰⁴ in TM6.
- Gly¹⁰-NH₂ with Asn¹¹⁴ in the extracellular loop 2.
Substituting Gly⁶ with D-Trp⁶ (as in triptorelin) enhances binding affinity by 15-fold due to improved hydrophobic packing with TM5.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H73N15O13/c1-32(2)20-47(60(88)75-19-7-12-49(75)59(87)65-28-50(61)78)73-55(83)44(22-34-25-63-40-10-5-3-8-38(34)40)69-52(80)29-66-53(81)43(21-33-13-15-37(77)16-14-33)70-58(86)48(30-76)74-56(84)45(23-35-26-64-41-11-6-4-9-39(35)41)71-57(85)46(24-36-27-62-31-67-36)72-54(82)42-17-18-51(79)68-42/h3-6,8-11,13-16,25-27,31-32,42-49,63-64,76-77H,7,12,17-24,28-30H2,1-2H3,(H2,61,78)(H,62,67)(H,65,87)(H,66,81)(H,68,79)(H,69,80)(H,70,86)(H,71,85)(H,72,82)(H,73,83)(H,74,84)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJREATYWWNIKX-XJIZABAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H73N15O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873508 | |
| Record name | Salmon gonadotropin-releasing hormone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86073-88-3 | |
| Record name | LHRH, Trp(7)-leu(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086073883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salmon gonadotropin-releasing hormone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luteinizing hormone releasing hormone salmon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Protocol for Fmoc-Based SPPS
The Fmoc/tBu strategy dominates industrial-scale synthesis due to its compatibility with automated platforms. Key steps include:
-
Resin Loading : Wang or trityl chloride resins (0.9–1.6 mmol/g loading) are preconditioned with N-methylpyrrolidone (NMP). The first amino acid (e.g., Fmoc-Gly-OH) is anchored via esterification using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
-
Deprotection : 20% piperidine in DMF removes Fmoc groups through two cycles (20 min + 90 s) under mechanical agitation (30 rpm).
-
Coupling : Activated amino acids (3.0 equiv) with HOBt (4.0 equiv) in DMF react for 2–4 hr per residue. Double couplings are employed for sterically hindered residues like Trp(Boc).
Table 1: Representative Coupling Conditions for Challenging Residues
| Residue | Activator | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Trp(Boc) | DIC/HOBt | DMF | 4 | 78 |
| His(Trt) | HATU/DIEA | DCM | 3 | 85 |
| Ser(tBu) | TBTU/HOAt | NMP | 2 | 92 |
Side-Chain Protection Strategy
-
Temporary Protection : Fmoc for α-amino groups.
-
Permanent Protection :
Microwave-Assisted Synthesis
Enhanced Deprotection and Coupling
Microwave irradiation (20–50 W) reduces cycle times by 60% compared to conventional SPPS. Critical parameters:
Table 2: Microwave vs. Conventional SPPS Efficiency
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Deprotection time | 5 min | 20 min |
| Coupling time | 8 min | 120 min |
| Total synthesis | 18 hr | 72 hr |
Fragment Condensation Approach
Segmented Synthesis for Long Peptides
To avoid aggregation, the peptide is split into two fragments:
-
Fragment 1 : Pyr-His-Trp-Ser-Tyr-Gly (residues 1–6)
-
Fragment 2 : Trp-Leu-Pro-Gly-NH₂ (residues 7–10)
Fragment 1 Synthesis :
Fragment 2 Synthesis :
Convergent Ligation :
Fragments are coupled using benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) in DMF (24 hr, 25°C).
Resin Cleavage and Global Deprotection
Optimized Cleavage Conditions
-
Reagent : TFA/TIS/H₂O (95:2.5:2.5 v/v)
Post-cleavage, precipitation in anhydrous ether (-20°C) followed by centrifugation (10,000 ×g, 10 min) removes scavengers.
Purification and Characterization
HPLC Purification
Mass Spectrometry Validation
Industrial-Scale Production Challenges
Cost-Efficiency Analysis
Stability Considerations
-
Oxidation : Tryptophan residues require argon packaging and antioxidants (e.g., ascorbic acid) during storage.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Salmon Luteinizing Hormone-Releasing Hormone primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis of Salmon Luteinizing Hormone-Releasing Hormone involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection agents like piperidine .
Major Products Formed
The primary product of the synthesis is the Salmon Luteinizing Hormone-Releasing Hormone peptide. During degradation, the peptide is broken down into its constituent amino acids .
Scientific Research Applications
Salmon Luteinizing Hormone-Releasing Hormone has a wide range of applications in scientific research:
Mechanism of Action
Salmon Luteinizing Hormone-Releasing Hormone exerts its effects by binding to specific receptors on the pituitary gland, stimulating the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones then act on the gonads to promote gamete maturation and release .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH2 and related peptides:
Structural and Functional Analysis
Residue-Specific Modifications :
- Position 6 : Substitution of Trp⁶ with Leu (as in Gonadorelin) reduces hydrophobic interactions but increases metabolic stability in humans .
- Position 8 : Replacing Leu⁸ with Arg (Gonadorelin) or Ser (Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2) alters receptor-binding kinetics. Arg⁸ enhances ionic interactions, while Ser⁸ disrupts helical stability .
C-Terminal Modifications :
Side-Chain Engineering :
Pharmacological Data
Receptor Activation :
Stability :
- N-methylation (N-MeSer) extends half-life in serum from <10 minutes (salmon LHRH) to >60 minutes .
Biological Activity
Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2, commonly referred to as a synthetic peptide, exhibits a range of biological activities primarily associated with neuropeptide signaling and hormonal regulation. This article delves into its structural characteristics, synthesis methods, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is C36H41N9O10. The peptide consists of a sequence of amino acids that includes:
- Pyrrolidine (Pyr)
- Histidine (His)
- Tryptophan (Trp)
- Serine (Ser)
- Tyrosine (Tyr)
- Glycine (Gly)
- Leucine (Leu)
- Proline (Pro)
This sequence is notable for its complexity, which contributes to its diverse interactions within biological systems. The presence of specific amino acids allows the peptide to engage with various receptors and influence physiological processes.
Synthesis Methods
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of the peptide chain by sequential addition of protected amino acids. Key steps in the synthesis include:
- Loading the first amino acid onto a solid support.
- Coupling subsequent amino acids in a stepwise manner.
- Deprotecting functional groups as needed.
- Cleavage from the support to yield the final peptide product.
Biological Activities
This compound has been shown to exhibit several biological activities:
- Hormonal Regulation : The peptide acts as an analog of gonadotropin-releasing hormone (GnRH), influencing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive functions.
- Neuropeptide Signaling : It interacts with neuropeptide receptors, potentially modulating pain perception and neuroendocrine functions.
- Antimicrobial Properties : Some studies suggest that similar peptides may possess antimicrobial activities, although specific data on this compound is limited.
Research Findings and Case Studies
Recent studies have explored the pharmacological effects of related peptides and their mechanisms of action:
- A study highlighted that analogs of GnRH, such as this compound, can effectively stimulate LH and FSH release in vitro, suggesting potential applications in fertility treatments .
- Another research effort focused on peptides derived from amphibian skin secretions, which share structural similarities with this compound, demonstrating significant antimicrobial activity against various pathogens .
Comparative Analysis Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| Gonadorelin | Pyr-His-Trp-Ser-Tyr-Gly-NH2 | Natural GnRH analog |
| Leuprolide | Pyr-His-Trp-Ser-Tyr-DLeu-Leu-Arg-Pro-NHEt | Potent GnRH analog used in hormone therapy |
| Triptorelin | Pyr-His-Trp-Ser-Tyr-DLeu-Leu-Pro-NHEt | Longer half-life compared to natural GnRH |
Q & A
Basic Research Questions
Q. What are the primary structural characteristics of Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH2, and how do they influence its stability in experimental conditions?
- Methodological Answer : Structural analysis requires tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) for conformational insights. Stability studies should assess degradation under varying pH, temperature, and solvent conditions using HPLC with UV/Vis detection. The presence of two tryptophan residues (Trp³ and Trp⁷) may increase susceptibility to oxidation, necessitating argon environments during storage .
Q. Which functional assays are commonly used to evaluate the bioactivity of this compound?
- Methodological Answer : In vitro assays include receptor-binding studies (e.g., radioligand displacement assays) and cell-based cAMP or calcium flux measurements. For in vivo models, consider dose-response studies in rodents, with pharmacokinetic profiling via LC-MS to monitor plasma half-life. Ensure adherence to NIH guidelines for experimental replication, including sample size justification and blinding protocols .
Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?
- Methodological Answer : Use isotope-labeled internal standards (e.g., ¹³C/¹⁵N-labeled peptide) during LC-MS/MS analysis to correct for matrix effects. Validate methods per FDA bioanalytical guidelines, including tests for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between in vitro receptor affinity and in vivo efficacy data for this compound?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess tissue penetration and metabolite interference. Compare buffer conditions (e.g., ionic strength, divalent cations) in in vitro assays with physiological parameters. Use knock-out animal models to isolate target receptor contributions .
Q. How can solid-phase synthesis of this compound be optimized to minimize deletion sequences?
- Methodological Answer : Employ microwave-assisted synthesis to reduce coupling times and improve efficiency. Use orthogonal protecting groups (e.g., Fmoc for amine, Trt for side chains) and monitor stepwise yields via LC-MS. Post-synthesis, purify via preparative HPLC with a C18 column and acetonitrile/0.1% TFA gradient, followed by MALDI-TOF validation .
Q. What computational approaches are suitable for predicting the conformational dynamics of this compound in aqueous environments?
- Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS with explicit solvent models (TIP3P water). Validate against circular dichroism (CD) spectra in phosphate buffer. Analyze hydrogen bonding networks and π-π stacking between aromatic residues (Tyr⁵, Trp³/⁷) to identify stable conformers .
Q. How should researchers design studies to investigate off-target effects of this compound in polypharmacological contexts?
- Methodological Answer : Use high-throughput screening panels (e.g., Eurofins CEREP) for receptor profiling. Combine RNA-seq and proteomics in treated cell lines to identify differentially expressed pathways. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets with clinical significance .
Methodological Considerations
- Literature Review : Systematically search MEDLINE, EMBASE, and Cochrane Library using keywords like "this compound" AND ("receptor binding" OR "pharmacokinetics"). Limit results to 2000–2025 and include non-English studies to mitigate publication bias .
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results. Meta-analyses should use random-effects models to account for heterogeneity across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
